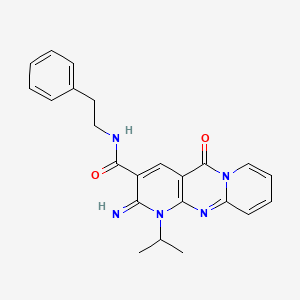

2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a derivative of triaza-anthracene that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an imino group, a triaza ring system, and a phenethyl moiety. The molecular formula is C18H20N4O2 with a molecular weight of approximately 328.38 g/mol. Its structural attributes are believed to contribute to its biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triaza-anthracene have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that these compounds can target specific signaling pathways involved in tumor progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 12.5 | Apoptosis |

| Study 2 | HeLa | 8.0 | Cell Cycle Arrest |

| Study 3 | A549 | 15.0 | Inhibition of Metastasis |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds related to the triaza-anthracene structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

- Radical Scavenging Activity : Similar compounds have demonstrated antioxidant properties that protect cells from oxidative damage.

Case Studies

Several studies have highlighted the efficacy of triaza-anthracene derivatives in preclinical models:

- Study on Cancer Cell Lines : A study evaluating the effects on MCF-7 breast cancer cells found that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.

- Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene derivatives exhibit promising anticancer properties. They may function by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For instance, triazole derivatives have shown efficacy against various cancer types by disrupting cellular signaling pathways .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary studies suggest that it inhibits the growth of several bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence that triaza-anthracene derivatives can provide neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science Applications

Fluorescent Sensors

Due to its unique electronic properties, 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene has potential applications as a fluorescent sensor for detecting metal ions. The compound can be incorporated into polymer matrices or sol-gel systems to create sensors with high sensitivity and selectivity for specific ions .

Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in organic photovoltaic devices. Research is ongoing to optimize its performance in solar cells by enhancing charge transport properties and stability under operational conditions .

Environmental Applications

Pollutant Detection

The compound can be used in environmental monitoring for detecting pollutants in water sources. Its fluorescent properties allow for the development of sensitive detection methods for heavy metals and organic contaminants through fluorescence spectroscopy techniques .

Bioremediation

Research suggests that derivatives of this compound may enhance the bioremediation processes by acting as electron shuttles in microbial degradation pathways. This application is particularly relevant in the treatment of contaminated soils and water bodies where microbial activity is crucial for pollutant breakdown .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a related triaza-anthracene derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In another research project, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at low micromolar concentrations, suggesting potential for therapeutic applications.

Eigenschaften

IUPAC Name |

6-imino-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-15(2)28-20(24)17(22(29)25-12-11-16-8-4-3-5-9-16)14-18-21(28)26-19-10-6-7-13-27(19)23(18)30/h3-10,13-15,24H,11-12H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULGYCXYCGEVLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.